molecular formula C10H8O3 B1272115 3-Acetoxybenzofuran CAS No. 93680-80-9

3-Acetoxybenzofuran

Cat. No. B1272115
CAS RN: 93680-80-9
M. Wt: 176.17 g/mol
InChI Key: XCBLZAJCKKRBED-UHFFFAOYSA-N
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Description

3-Acetoxybenzofuran is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . It is also known by other names such as benzofuran-3-yl acetate and 1-benzofuran-3-yl acetate .


Molecular Structure Analysis

The molecular structure of 3-Acetoxybenzofuran consists of a benzofuran core with an acetoxy group attached to the 3-position . The InChI string representation of its structure is InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 .


Physical And Chemical Properties Analysis

3-Acetoxybenzofuran has a molecular weight of 176.17 g/mol, and its computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 176.047344113 g/mol .

Scientific Research Applications

Anti-Tumor Activity

3-Acetoxybenzofuran and its derivatives have been identified to possess significant anti-tumor properties . Research indicates that these compounds can inhibit the growth of various cancer cell lines, making them potential candidates for anticancer drug development .

Antibacterial Applications

The antibacterial activity of benzofuran compounds is well-documented. 3-Acetoxybenzofuran could be utilized in the synthesis of new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Antioxidative Properties

Benzofuran derivatives exhibit antioxidative effects, which are beneficial in protecting cells from oxidative stress. This property is crucial in the development of treatments for diseases caused by oxidative damage .

Antiviral Uses

Compounds like 3-Acetoxybenzofuran have shown promise in antiviral therapy. For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in treating this disease .

Synthesis of Complex Benzofuran Systems

3-Acetoxybenzofuran serves as a precursor in the synthesis of complex benzofuran systems. These systems have various applications, including the development of new pharmaceuticals and materials with unique properties .

Development of Novel Scaffold Compounds

The benzofuran scaffold is a versatile structure in medicinal chemistry. 3-Acetoxybenzofuran derivatives can be used to create novel scaffold compounds that may act as potent anticancer agents .

properties

IUPAC Name

1-benzofuran-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLZAJCKKRBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377796
Record name 3-Acetoxybenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxybenzofuran

CAS RN

93680-80-9
Record name 3-Acetoxybenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93680-80-9
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Synthesis routes and methods I

Procedure details

A synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13) is illustrated in Scheme 2A. According to the synthesis, methyl salicylate reacts with ethyl chloro acetate in the presence of potassium carbonate to give methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6). Hydrolysis of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6) followed by a consecutive cyclization of 2-(carboxymethoxy)benzoic acid (7) with acetic anhydride in the presence of sodium acetate gives benzofuran-3-yl acetate (8) which is converted to benzofuran-3(2H)-one (9) by methanolysis. Treatment of benzofuran-3(2H)-one (9) with O-methylhydroxylamine and sodium acetate affords benzofuran-3(2H)-one O-methyl oxime (10) which is oxidized with tert-butyl nitrate in hydrochloric acid to yield (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A). In the presence of potassium hydroxide, (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A) opens ethylene oxide resulting (3E)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime (12A) that undergoes potassium hydroxide-catalyzed cyclization to provide (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13).
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Synthesis routes and methods II

Procedure details

To acetic anhydride (300 mL) was added 2-(carboxymethoxy)benzoic acid (7) (100 g, 0.510 mol) at ambient temperature and heated to 130-140° C. The reaction temperature was maintained for 14-20 h under stirring. The progress of the reaction was monitored by the HPLC analysis. Upon completion of the reaction, the reaction mixture was cooled to 50-80° C., acetic anhydride was recovered at 50-80° C. at reduced pressure and the crude product was extracted with dichloromethane (500 mL). The dichloromethane layer was recovered completely to obtain the product meeting the desired specifications. Yield—76-85%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis described in the research paper?

A1: The research focuses on a practical and scalable synthesis of 7-methoxy-3(2H)-benzofuranone []. This compound likely holds value as a potential pharmaceutical or chemical intermediate. The synthesis utilizes commercially available 2-hydroxy-3-methoxybenzoic acid, converting it to 3-acetoxybenzofuran, which is then hydrolyzed to the target compound. This suggests 3-acetoxybenzofuran is a key intermediate in this specific synthetic route.

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